2'-Chloro-3-(1,3-dioxan-2-yl)-4'-nitropropiophenone
Overview
Description
The compound "2'-Chloro-3-(1,3-dioxan-2-yl)-4'-nitropropiophenone" is not directly mentioned in the provided papers. However, the papers discuss various related chloro-nitro compounds and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the synthesis of chlorinated and nitro-substituted phenols and pyrimidines is a recurring theme in these papers, indicating the importance of such compounds in pharmaceutical and chemical research .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including halogenation, nucleophilic substitution, and coupling reactions. For example, the synthesis of "2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine" was achieved through a sequence of reactions starting from commercially available precursors, with an optimized method yielding up to 85% of the target compound . Similarly, the synthesis of "2-Amino-4-chlorophenol" involved hydrolyzation and catalytic reduction, achieving a high yield and purity . These methods suggest that the synthesis of "2'-Chloro-3-(1,3-dioxan-2-yl)-4'-nitropropiophenone" would likely involve careful selection of starting materials and reaction conditions to achieve the desired chloro and nitro substitutions on the aromatic ring.
Molecular Structure Analysis
The molecular structure of related compounds is typically confirmed using spectroscopic techniques such as NMR and MS spectrum . For instance, the structure of "2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine" was confirmed by 1H NMR and MS spectrum . These techniques would also be applicable in analyzing the molecular structure of "2'-Chloro-3-(1,3-dioxan-2-yl)-4'-nitropropiophenone" to ensure the correct placement of functional groups and overall molecular integrity.
Chemical Reactions Analysis
The chemical behavior of chloro-nitro compounds can be complex, as seen in the behavior of "2-nitroso-4-nitropropiophenone" under cyclization conditions, which led to the formation of multiple products and redox transformations . This suggests that "2'-Chloro-3-(1,3-dioxan-2-yl)-4'-nitropropiophenone" may also undergo a variety of chemical reactions, potentially leading to a range of products depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-nitro compounds are influenced by their functional groups and molecular structure. For example, the dissociation constant of "2-(2-Chloro-4-Nitrobenzeneazo)-6-isopropylphenol" was determined, and its color reaction with metallic ions was studied . These properties are important for understanding the reactivity and potential applications of the compounds. The physical and chemical properties of "2'-Chloro-3-(1,3-dioxan-2-yl)-4'-nitropropiophenone" would likely be influenced by the electron-withdrawing effects of the chloro and nitro groups, as well as the potential for hydrogen bonding with the dioxan moiety.
Safety and Hazards
properties
IUPAC Name |
1-(2-chloro-4-nitrophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO5/c14-11-8-9(15(17)18)2-3-10(11)12(16)4-5-13-19-6-1-7-20-13/h2-3,8,13H,1,4-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQWVKLBZFLCEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646066 | |
Record name | 1-(2-Chloro-4-nitrophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-3-(1,3-dioxan-2-yl)-4'-nitropropiophenone | |
CAS RN |
937040-35-2 | |
Record name | 1-(2-Chloro-4-nitrophenyl)-3-(1,3-dioxan-2-yl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937040-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloro-4-nitrophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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